2-[(tert-butylsulfanyl)methyl]-1-(oxolane-2-carbonyl)piperidine
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Overview
Description
2-[(tert-butylsulfanyl)methyl]-1-(oxolane-2-carbonyl)piperidine is a complex organic compound that features a piperidine ring, a tert-butylsulfanyl group, and an oxolane-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butylsulfanyl)methyl]-1-(oxolane-2-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of piperidine with tert-butylthiol in the presence of a base to form the tert-butylsulfanyl derivative. This intermediate is then reacted with oxolane-2-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butylsulfanyl)methyl]-1-(oxolane-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane-2-carbonyl group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(tert-butylsulfanyl)methyl]-1-(oxolane-2-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(tert-butylsulfanyl)methyl]-1-(oxolane-2-carbonyl)piperidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
Methyl 2-(tert-butylsulfanyl)acetate: Another compound featuring the tert-butylsulfanyl group, used in various synthetic applications.
Uniqueness
2-[(tert-butylsulfanyl)methyl]-1-(oxolane-2-carbonyl)piperidine is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions in chemical and biological systems that may not be achievable with other similar compounds.
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2S/c1-15(2,3)19-11-12-7-4-5-9-16(12)14(17)13-8-6-10-18-13/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJOSIIJRSVFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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